![molecular formula C25H27N3O3S B2519153 1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine CAS No. 1286698-03-0](/img/structure/B2519153.png)
1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine” is a complex organic molecule that contains several functional groups, including a benzyl group, a sulfonyl group, a carbonyl group, and a piperazine ring . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Unfortunately, without more specific information or an experimental study, it’s difficult to provide a detailed analysis of its molecular structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group could potentially undergo a variety of reactions, including nucleophilic substitution or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .Scientific Research Applications
Suzuki–Miyaura Coupling
Overview: The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It enables the connection of chemically diverse fragments under mild conditions. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium .
Application: 1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine serves as an organoboron reagent in SM coupling reactions. Its stability, functional group tolerance, and ease of preparation make it valuable for constructing complex molecules. Researchers use this compound to synthesize biologically active compounds, pharmaceutical intermediates, and functional materials.
Protodeboronation
Overview: Protodeboronation involves the removal of a boron group from a boronic ester. While alkyl boronic esters are commonly used, protodeboronation methods are less explored compared to functionalizing deboronations .
Application: This compound can participate in catalytic protodeboronation reactions. Researchers have investigated its behavior with 1°, 2°, and 3° alkyl boronic esters. Understanding its reactivity in protodeboronation contributes to synthetic strategies for diverse organic molecules.
Benzimidazole Derivatives
Overview: Benzimidazoles are heterocyclic compounds containing a benzene ring fused with an imidazole ring. They exhibit diverse biological activities and are essential in drug discovery and materials science .
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve further studying its synthesis, properties, and potential applications. For instance, it could be investigated for its potential use in medicinal chemistry, given the presence of functional groups commonly found in pharmaceutical compounds .
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-19-8-10-23(16-20(19)2)32(30,31)24-11-9-22(17-26-24)25(29)28-14-12-27(13-15-28)18-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMBUPJHFRHQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-({6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

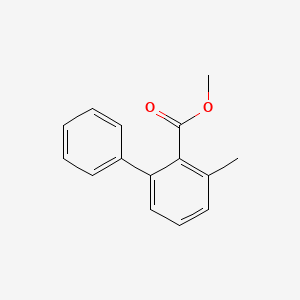
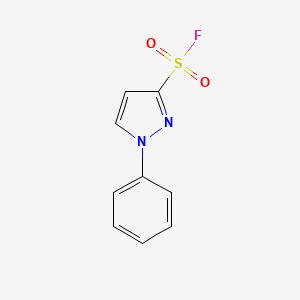
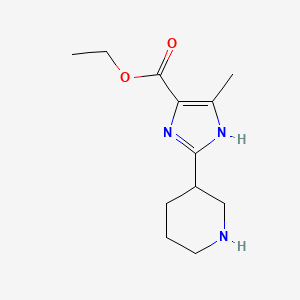
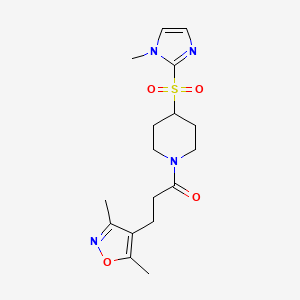
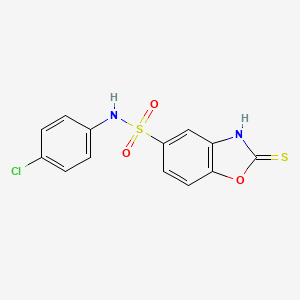
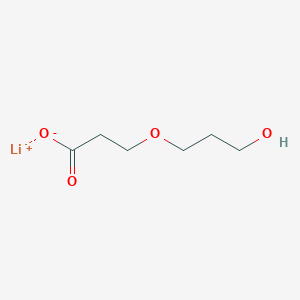
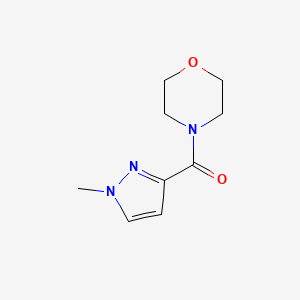
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2519084.png)

![2-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2519086.png)
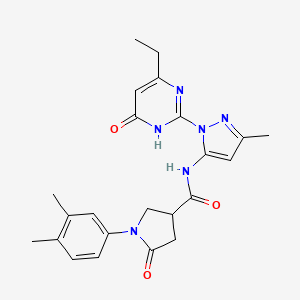
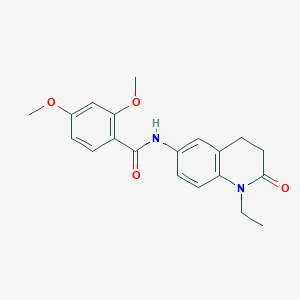
![N-(3-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2519092.png)
![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2519093.png)